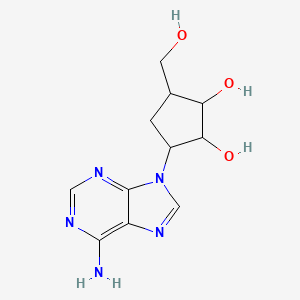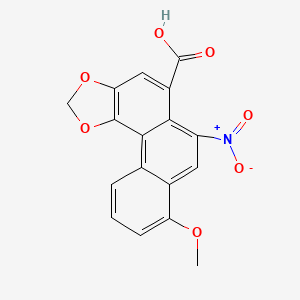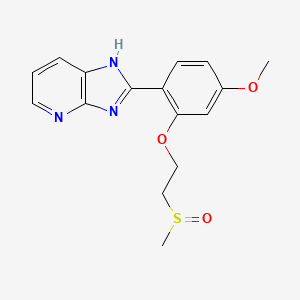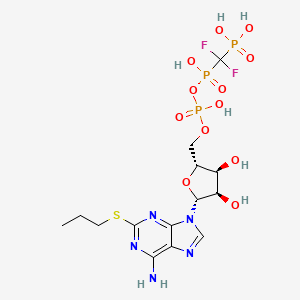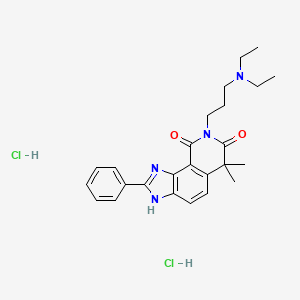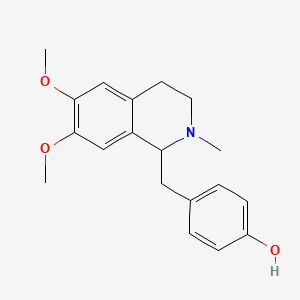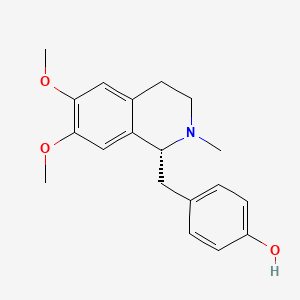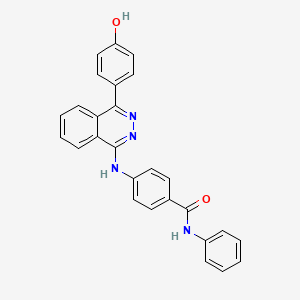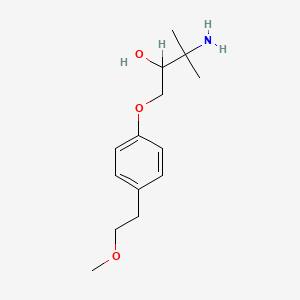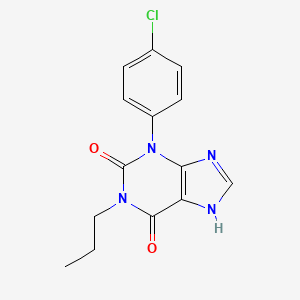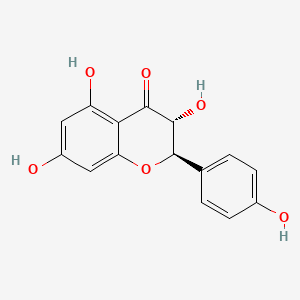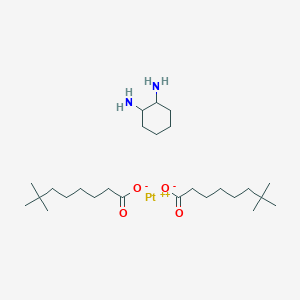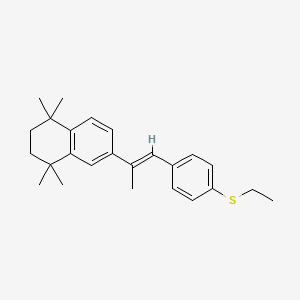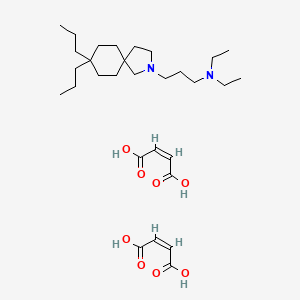
Atiprimod dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atiprimod Dimaleate is the dimaleate salt form of atiprimod, an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic activities. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, blocking the signaling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1. This results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
科学研究应用
Atiprimod's Role in Multiple Myeloma (MM) Treatment
- Inhibition of MM Cell Proliferation and Induction of Apoptosis : Atiprimod has shown effectiveness in inhibiting the proliferation of multiple myeloma cells and inducing apoptosis. It blocks the signal transducer and activator of transcription (STAT) 3 activation and downregulates antiapoptotic proteins, leading to cell cycle arrest and activation of caspase 3, a key enzyme in apoptosis. This mechanism suggests its potential role in future MM therapies (Amit-Vazina et al., 2005).
- Antitumor Activity in MM : Studies have demonstrated Atiprimod's antitumor activity in vivo in mouse models of MM. It modulates genes related to apoptosis, cell-signaling, and bone development, highlighting its potential as a clinical treatment for MM (Neri et al., 2007).
Atiprimod's Efficacy Against Other Cancers
- Mantle Cell Lymphoma (MCL) : Atiprimod has been found to inhibit the growth and induce apoptosis in MCL cell lines and primary tumor cells. It modulates various pathways, including the activation of c-Jun N-terminal protein kinases (JNK) and upregulation of Bax and Bad, key proteins in the apoptosis pathway (Wang et al., 2006).
- Hepatocellular Carcinoma (HCC) : In HCC cells, Atiprimod has been shown to induce apoptosis by deactivating protein kinase B (Akt) and STAT3 signaling pathways. This finding suggests its utility as a multifunctional drug candidate for HCC treatment (Choudhari et al., 2007).
- Acute Myeloid Leukemia (AML) : Atiprimod inhibits AML cell growth and induces apoptosis, primarily by hindering the Jak-Stat signaling pathway (Faderl et al., 2007).
- Breast Cancer : Research indicates that Atiprimod triggers apoptotic cell death in breast cancer cells by acting on PERK/eIF2α/ATF4/CHOP and STAT3/NF-ΚB axis, illustrating its potential in breast cancer treatment (Coker-Gurkan et al., 2021).
General Anticancer Properties
- Inhibition of Cancer Cell Proliferation and Angiogenesis : Atiprimod shows anti-proliferative and anti-angiogenic activities, affecting a wide range of human cancer cell lines. It disrupts crucial molecules essential for tumor growth, invasion, and metastasis, suggesting its broader application in cancer therapy (Shailubhai et al., 2004).
属性
CAS 编号 |
183063-72-1 |
|---|---|
产品名称 |
Atiprimod dimaleate |
分子式 |
C30H52N2O8 |
分子量 |
568.7 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C22H44N2.2C4H4O4/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;2*5-3(6)1-2-4(7)8/h5-20H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
WWCRKTZNNINNOT-SPIKMXEPSA-N |
手性 SMILES |
CCCC1(CCC2(CN(CC2)CCCN(CC)CC)CC1)CCC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
规范 SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Atiprimod dimaleate; SK&F-106615; SK&F 106615; SK&F106615; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



